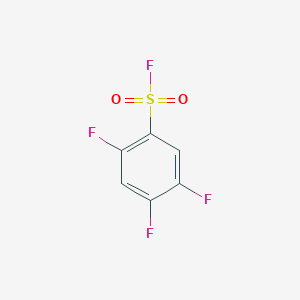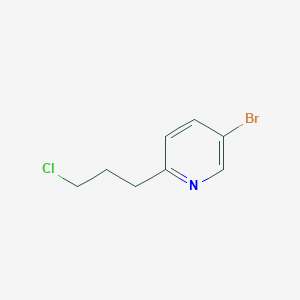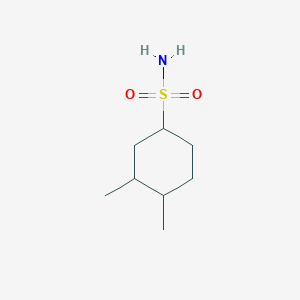
2,4,5-Trifluorobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trifluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H2F3O2S. It is a sulfonyl fluoride derivative, characterized by the presence of three fluorine atoms attached to a benzene ring, along with a sulfonyl fluoride group. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzene-1-sulfonyl fluoride typically involves the fluorination of corresponding sulfonyl chlorides. One common method includes the reaction of 2,4,5-trifluorobenzenesulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) in the presence of a phase transfer catalyst like 18-crown-6 ether in acetonitrile . This method ensures high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing readily available raw materials and catalysts to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions with this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
2,4,5-Trifluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound covalently modifies active site residues of target enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
2,4,5-Trifluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of three fluorine atoms on the benzene ring.
Uniqueness: 2,4,5-Trifluorobenzene-1-sulfonyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of the sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C6H2F4O2S |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
2,4,5-trifluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2F4O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H |
InChI Key |
JNDCJRYYIUUKKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)S(=O)(=O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218601.png)



![1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B13218630.png)

![1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13218663.png)

![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)

![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)

